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molecular formula C12H7NO3 B1680543 Resorufin CAS No. 635-78-9

Resorufin

Cat. No. B1680543
M. Wt: 213.19 g/mol
InChI Key: HSSLDCABUXLXKM-UHFFFAOYSA-N
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Patent
US08883438B2

Procedure details

Assays were conducted in a standard 384-well plate in a reaction volume of 76 uL assay buffer (150 mM NaCl, 10 mM MgCl2, 20 mM Tris pH 7.5, 0.05% bovine serum albumin, 2 mM beta-mercaptoethanol) as follows: To 25 uL of substrate mix (4 uM NADPH, 1 mM aKG), 1 uL of test compound in DMSO was added. The plate was centrifuged briefly, and then 25 ul of enzyme mix was added (0.1 ug/mL ICDH1 G97D) followed by a brief centrifugation and shake at 100 RPM. The reaction was incubated for 50 minutes at room temperature, then 25 ul of detection mix (30 uM resazurin, 36 ug/ml diaphorase) was added, and the mixture further incubated for 5 minutes at room temperature. The activity readout as a result of the conversion of resazurin to resorufin was detected by fluorescent spectroscopy at excitation 544 nm and emission 590 nm (c/o 590 nm).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
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Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Na+].[Cl-].[Mg+2].[Cl-].[Cl-].C(O)C(N)(CO)CO.SCCO.C1N=C(N)C2N=CN([C@@H]3O[C@H](COP(OP(OC[C@H]4O[C@@H](N5C=C(C(N)=O)CC=C5)[C@H](O)[C@@H]4O)(O)=O)(O)=O)[C@@H](O)[C@H]3OP(O)(O)=O)C=2N=1.[CH:66]1[C:71]([OH:72])=[CH:70][C:69]2[O:73][C:74]3[C:80](=[N+:81]([O-:82])[C:68]=2[CH:67]=1)[CH:79]=[CH:78][C:76](=[O:77])[CH:75]=3>CS(C)=O>[CH:78]1[C:76]([OH:77])=[CH:75][C:74]2[O:73][C:69]3[C:68](=[N+:81]([O-:82])[C:80]=2[CH:79]=1)[CH:67]=[CH:66][C:71](=[O:72])[CH:70]=3.[CH:78]1[C:76]([OH:77])=[CH:75][C:74]2[O:73][C:69]3[C:68](=[N:81][C:80]=2[CH:79]=1)[CH:67]=[CH:66][C:71](=[O:72])[CH:70]=3 |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg+2].[Cl-].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CO)(CO)N)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SCCO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1N=C(C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CCC(=C5)C(=O)N)O)O)O)OP(=O)(O)O)N
Name
Quantity
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Type
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Smiles
CS(=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
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C1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=[N+]2[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
25 ul of enzyme mix
ADDITION
Type
ADDITION
Details
was added (0.1 ug/mL ICDH1 G97D)
ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
the mixture further incubated for 5 minutes at room temperature
Duration
5 min

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
C1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=[N+]2[O-]
Name
Type
product
Smiles
C1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=N2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08883438B2

Procedure details

Assays were conducted in a standard 384-well plate in a reaction volume of 76 uL assay buffer (150 mM NaCl, 10 mM MgCl2, 20 mM Tris pH 7.5, 0.05% bovine serum albumin, 2 mM beta-mercaptoethanol) as follows: To 25 uL of substrate mix (4 uM NADPH, 1 mM aKG), 1 uL of test compound in DMSO was added. The plate was centrifuged briefly, and then 25 ul of enzyme mix was added (0.1 ug/mL ICDH1 G97D) followed by a brief centrifugation and shake at 100 RPM. The reaction was incubated for 50 minutes at room temperature, then 25 ul of detection mix (30 uM resazurin, 36 ug/ml diaphorase) was added, and the mixture further incubated for 5 minutes at room temperature. The activity readout as a result of the conversion of resazurin to resorufin was detected by fluorescent spectroscopy at excitation 544 nm and emission 590 nm (c/o 590 nm).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Na+].[Cl-].[Mg+2].[Cl-].[Cl-].C(O)C(N)(CO)CO.SCCO.C1N=C(N)C2N=CN([C@@H]3O[C@H](COP(OP(OC[C@H]4O[C@@H](N5C=C(C(N)=O)CC=C5)[C@H](O)[C@@H]4O)(O)=O)(O)=O)[C@@H](O)[C@H]3OP(O)(O)=O)C=2N=1.[CH:66]1[C:71]([OH:72])=[CH:70][C:69]2[O:73][C:74]3[C:80](=[N+:81]([O-:82])[C:68]=2[CH:67]=1)[CH:79]=[CH:78][C:76](=[O:77])[CH:75]=3>CS(C)=O>[CH:78]1[C:76]([OH:77])=[CH:75][C:74]2[O:73][C:69]3[C:68](=[N+:81]([O-:82])[C:80]=2[CH:79]=1)[CH:67]=[CH:66][C:71](=[O:72])[CH:70]=3.[CH:78]1[C:76]([OH:77])=[CH:75][C:74]2[O:73][C:69]3[C:68](=[N:81][C:80]=2[CH:79]=1)[CH:67]=[CH:66][C:71](=[O:72])[CH:70]=3 |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg+2].[Cl-].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CO)(CO)N)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SCCO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1N=C(C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CCC(=C5)C(=O)N)O)O)O)OP(=O)(O)O)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=[N+]2[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
25 ul of enzyme mix
ADDITION
Type
ADDITION
Details
was added (0.1 ug/mL ICDH1 G97D)
ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
the mixture further incubated for 5 minutes at room temperature
Duration
5 min

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
C1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=[N+]2[O-]
Name
Type
product
Smiles
C1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=N2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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